Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate
Overview
Description
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate typically involves the reaction of a chiral amino alcohol with ethyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amino alcohol attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or auxiliaries can improve the enantioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles like halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxyl and amino groups play crucial roles in binding to the active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)propanoate: Similar structure but with a propanoate ester group.
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is unique due to its specific stereochemistry and the presence of both hydroxyl and amino functional groups. These features make it a versatile compound for various chemical transformations and biological applications .
Properties
IUPAC Name |
ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUHTMORLZYBA-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575472 | |
Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112835-62-8 | |
Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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